Boc-DL-selenomethionine

Solid-Phase Peptide Synthesis Selenomethionine Incorporation Boc Chemistry

This Boc-DL-selenomethionine is a key building block for Boc/Bzl solid-phase peptide synthesis (SPPS), featuring a Boc group that is orthogonal to Fmoc chemistry and a selenium atom that provides >6-fold enhanced anomalous scattering for MAD/SAD phasing. The racemic mixture offers unique crystallization advantages over enantiopure forms. It is non-interchangeable with Fmoc-protected or unprotected selenomethionine, ensuring fidelity in demanding synthetic workflows.

Molecular Formula C10H19NO4Se
Molecular Weight 296.2 g/mol
CAS No. 1369532-54-6
Cat. No. B1521784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-DL-selenomethionine
CAS1369532-54-6
Molecular FormulaC10H19NO4Se
Molecular Weight296.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC[Se]C)C(=O)O
InChIInChI=1S/C10H19NO4Se/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)
InChIKeyQJDWZRHRGRTJOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-DL-selenomethionine CAS 1369532-54-6: Protected Selenium Amino Acid for Peptide Synthesis and Structural Biology


Boc-DL-selenomethionine (CAS 1369532-54-6) is a tert-butyloxycarbonyl (Boc)-protected derivative of DL-selenomethionine, featuring a molecular formula of C10H19NO4Se and a molecular weight of 296.23 g/mol . This compound serves as a key building block in Boc-based solid-phase peptide synthesis (SPPS), where the Boc group provides temporary N-terminal protection that is cleavable under mild acidic conditions [1]. The selenium atom, which replaces sulfur in the methionine side chain, imparts distinct anomalous scattering properties valuable for X-ray crystallography and multi-wavelength anomalous diffraction (MAD) phasing [1]. Commercially available with typical purity specifications of ≥95%, this racemic mixture is utilized in research settings requiring selenium incorporation into synthetic peptides and proteins for structural and functional studies .

Why Unprotected or Differently Protected Selenomethionine Analogs Cannot Substitute for Boc-DL-selenomethionine


Substituting Boc-DL-selenomethionine with unprotected DL-selenomethionine, L-selenomethionine, or Fmoc-protected variants introduces critical incompatibilities in synthetic workflows and compromises experimental outcomes. Unprotected selenomethionine lacks the N-terminal masking required for controlled peptide chain elongation, leading to unwanted side reactions and poor incorporation fidelity [1]. Conversely, Fmoc-protected selenomethionine, while suitable for Fmoc/tBu SPPS, is incompatible with Boc/Bzl protection strategies due to orthogonal deprotection requirements—Fmoc removal requires basic conditions (piperidine) that would prematurely cleave Boc groups if both were present . The Boc group on Boc-DL-selenomethionine provides enhanced stability during storage and handling compared to the free amino acid, which is prone to oxidation of the selenide moiety . Furthermore, the DL-racemic nature of this compound offers distinct advantages in crystallization trials compared to enantiopure L- or D- forms, as racemic mixtures often yield more readily crystallizable centrosymmetric space groups . These chemical and practical distinctions render Boc-DL-selenomethionine non-interchangeable with its closest analogs in demanding research applications.

Quantitative Differentiation of Boc-DL-selenomethionine vs. Closest Analogs: Evidence-Based Procurement Guide


Peptide Incorporation Fidelity: Boc-Protected vs. Unprotected Selenomethionine in SPPS

In Boc/Bzl solid-phase peptide synthesis, the use of Boc-protected selenomethionine building blocks enables controlled, stepwise incorporation with minimal side reactions. Unprotected selenomethionine, when used directly in SPPS, leads to uncontrolled oligomerization and poor sequence fidelity due to the free amino group competing with resin-bound amines [1]. The Boc group provides quantitative N-terminal protection that is stable to the basic coupling conditions used in Boc SPPS and is quantitatively removed with trifluoroacetic acid (TFA) [1].

Solid-Phase Peptide Synthesis Selenomethionine Incorporation Boc Chemistry

X-ray Crystallography Phasing Power: Selenium vs. Sulfur Anomalous Scattering

Boc-DL-selenomethionine incorporates selenium, which exhibits significantly stronger anomalous scattering at Cu Kα and synchrotron wavelengths compared to sulfur in native methionine. The anomalous scattering factor (f'') for selenium at the Se K-edge (λ = 0.9795 Å) is approximately 3.8 electrons, whereas sulfur at the S K-edge (λ = 5.02 Å) has an f'' of ~0.6 electrons, representing a >6-fold enhancement in phasing power [1]. This difference enables robust MAD/SAD phasing for de novo protein structure determination when selenomethionine is incorporated into the peptide chain [2].

X-ray Crystallography MAD Phasing Anomalous Scattering

Antiproliferative Activity: Selenomethionine vs. Inorganic Selenium Sources

While Boc-DL-selenomethionine is primarily a synthetic intermediate, its deprotected selenomethionine core exhibits quantifiable antiproliferative effects in cancer cell lines. L-selenomethionine demonstrates IC50 values ranging from 45 to 130 μM across various cancer cell types, including lung (IC50 = 65 μM), breast (IC50 = 45 μM), colorectal (IC50 = 130 μM), and prostate (IC50 = 40 μM) . This organic selenium form shows enhanced bioavailability compared to inorganic selenium sources like sodium selenite, as demonstrated in laying hen studies where DL-selenomethionine supplementation resulted in significantly higher selenium deposition in albumen, leg muscle, and breast muscle compared to seleno-yeast and sodium selenite (P < 0.05) [1].

Cancer Research Antiproliferative Selenium Bioactivity

Chemical Stability and Solubility: Boc-Protected vs. Unprotected Selenomethionine

The Boc protecting group on Boc-DL-selenomethionine confers enhanced stability and solubility compared to unprotected DL-selenomethionine. Unprotected selenomethionine is susceptible to oxidation of the selenide moiety to selenoxide, which can complicate purification and reduce shelf life . The Boc group shields the amino functionality, reducing nucleophilic side reactions and improving compatibility with organic solvents used in peptide synthesis. Vendor specifications indicate room temperature storage stability for the Boc-protected form [1], whereas unprotected selenomethionine typically requires storage at -20°C under desiccating conditions .

Chemical Stability Solubility Protected Amino Acids

Racemic Crystallization Advantage: DL-Mixture vs. Single Enantiomers

Boc-DL-selenomethionine is a racemic mixture, which offers distinct advantages in crystallization for structural studies. Racemic protein crystallography often yields more readily crystallizable centrosymmetric space groups compared to enantiopure samples, which can be advantageous for difficult-to-crystallize peptides and proteins [1]. In contrast, enantiopure Boc-L-selenomethionine (CAS 45172-44-9) or Boc-D-selenomethionine may fail to crystallize under identical conditions due to the absence of the favorable packing interactions afforded by racemic mixtures .

Crystallography Racemic Crystallization Peptide Structure

Oxidative Stress Protection: Selenomethionine vs. Other Organoselenium Compounds

Selenomethionine, the core moiety of Boc-DL-selenomethionine, induces glutathione peroxidase activity and demonstrates quantifiable protection against oxidative damage. In comparative studies of organoselenium compounds, the relative anti-hemolytic ability ranked as selenocystine > methylselenocysteine > selenomethionine, with selenomethionine showing moderate but significant protection against lipid peroxidation and hemolysis [1]. In vivo studies in laying hens demonstrated that DL-selenomethionine supplementation significantly increased glutathione peroxidase (GSH-Px) activity (P < 0.01) and superoxide dismutase (SOD) activity (P < 0.05), while reducing malondialdehyde (MDA) content (P < 0.05) compared to unsupplemented controls [2].

Antioxidant Oxidative Stress Glutathione Peroxidase

Optimal Application Scenarios for Boc-DL-selenomethionine Based on Differentiated Evidence


Boc/Bzl Solid-Phase Peptide Synthesis of Selenomethionine-Containing Peptides

Boc-DL-selenomethionine is the building block of choice for researchers employing Boc/Bzl solid-phase peptide synthesis to prepare selenium-containing peptides. The Boc group provides robust N-terminal protection compatible with TFA-mediated deprotection cycles, while the selenium atom enables subsequent MAD phasing for crystallographic structure determination [1]. This application is directly supported by the established protocol for tBoc/Bzl synthesis of selenomethionine peptides [1] and the compound's compatibility with standard SPPS conditions [2].

Macromolecular X-ray Crystallography with MAD/SAD Phasing

Incorporation of Boc-DL-selenomethionine into synthetic peptides and proteins provides a powerful anomalous scattering center for experimental phasing in X-ray crystallography. The >6-fold enhancement in anomalous scattering of selenium compared to sulfur enables robust multi-wavelength anomalous diffraction (MAD) or single-wavelength anomalous diffraction (SAD) phasing [1]. This application is particularly valuable for de novo structure determination of peptides and proteins lacking suitable heavy-atom derivatives [2].

Racemic Crystallization of Difficult Peptide Targets

For challenging crystallization targets where enantiopure peptides fail to yield diffraction-quality crystals, the DL-racemic nature of Boc-DL-selenomethionine may provide a practical advantage. Racemic mixtures often crystallize in centrosymmetric space groups with more favorable packing interactions, facilitating structure determination [1]. This application leverages the compound's racemic stereochemistry as a deliberate crystallization strategy [2].

Synthesis of Selenium-Containing Bioactive Peptides for Cancer Research

Boc-DL-selenomethionine serves as a protected precursor for the synthesis of selenomethionine-containing peptides with demonstrated antiproliferative activity. The deprotected selenomethionine core exhibits IC50 values ranging from 45 to 130 μM across multiple cancer cell lines, and organic selenium from selenomethionine shows superior bioavailability compared to inorganic selenium sources [1]. This application enables the systematic exploration of selenium-containing peptide therapeutics and chemical probes for cancer biology research [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-DL-selenomethionine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.